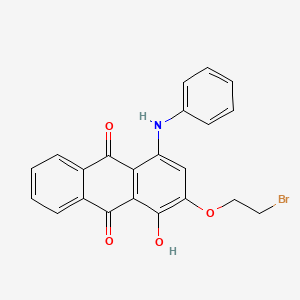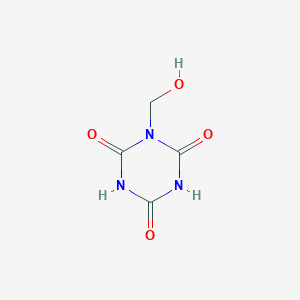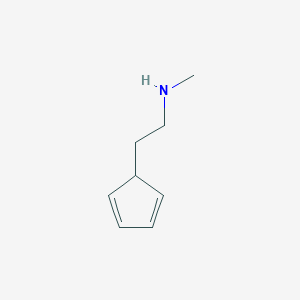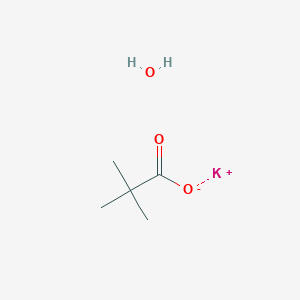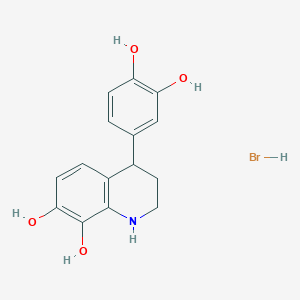
4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hbr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroquinoline core with multiple hydroxyl groups, making it a subject of interest in both synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under acidic conditions, followed by cyclization and subsequent bromination to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the tetrahydroquinoline ring.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce fully saturated tetrahydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Its effects on enzymes and receptors are subjects of ongoing research, with studies indicating its role in modulating neurotransmitter systems and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxybenzylamine: An analog of dopamine, used in biochemical research.
4-(3’,4’-Dihydroxyphenyl)thiazole derivatives: Known for their antiradical and antibacterial activities.
Uniqueness
4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its multiple hydroxyl groups enhance its reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C15H16BrNO4 |
|---|---|
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol;hydrobromide |
InChI |
InChI=1S/C15H15NO4.BrH/c17-11-3-1-8(7-13(11)19)9-5-6-16-14-10(9)2-4-12(18)15(14)20;/h1-4,7,9,16-20H,5-6H2;1H |
InChI-Schlüssel |
OIUFTEKMWFMQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C1C3=CC(=C(C=C3)O)O)C=CC(=C2O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


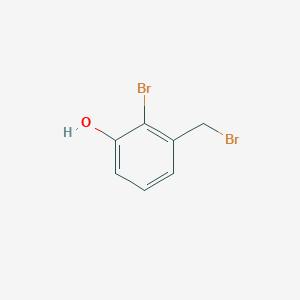
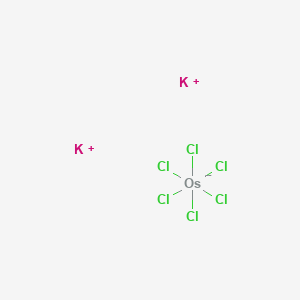
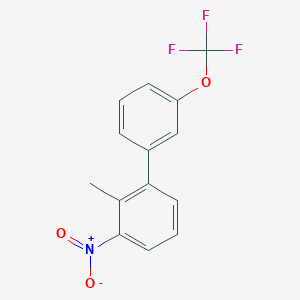
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)

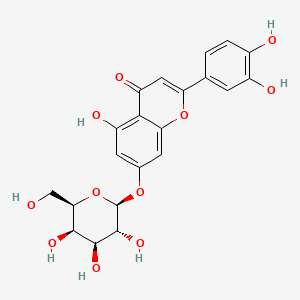
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
